1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one
Description
1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one is a benzimidazole derivative characterized by a propane-2-sulfonyl group at position 1, an amino group at position 2, and a propan-1-one substituent at position 6 of the benzimidazole core. Its molecular formula is C₁₂H₁₅N₃O₃S, with a molecular weight of 281.33 g/mol. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-modulating activities .
Properties
CAS No. |
88599-79-5 |
|---|---|
Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
1-(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H17N3O3S/c1-4-12(17)9-5-6-10-11(7-9)16(13(14)15-10)20(18,19)8(2)3/h5-8H,4H2,1-3H3,(H2,14,15) |
InChI Key |
WQTYHMDAKFQHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N=C(N2S(=O)(=O)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-1H-benzimidazole with isopropylsulfonyl chloride under basic conditions, followed by the introduction of the propanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often employing hydrogenation catalysts, can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in enzyme inhibition and receptor binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved in its action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Key Biological Activities | Notable Features |
|---|---|---|---|---|
| Target Compound : 1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one | 1-(propane-2-sulfonyl), 2-amino, 6-propan-1-one | C₁₂H₁₅N₃O₃S | Hypothesized kinase inhibition, antimicrobial activity | Sulfonyl group enhances stability; ketone and amino groups enable diverse interactions |
| 1-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one () | 2-sulfanyl, 6-methyl, propan-2-one | C₁₁H₁₂N₂OS | Antimicrobial, anticancer | Sulfanyl group less electronegative than sulfonyl; methyl limits solubility |
| 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine () | 2-propan-1-amine, 5-methyl | C₁₀H₁₃N₃ | Receptor modulation (e.g., serotonin) | Amine side chain increases basicity; methyl reduces steric hindrance |
| 3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol () | 2-propanol, 1-(4-chlorophenoxyethyl) | C₁₈H₁₉ClN₂O₂ | MAO-B inhibition, anticancer | Hydroxyl group improves solubility; chlorophenoxy enhances lipophilicity |
| 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol () | 2-propanol, 1-(2-chlorophenoxyethyl) | C₁₈H₁₉ClN₂O₂ | Agricultural fungicide, antitumor | Chlorophenoxy group increases bioavailability |
Key Observations:
Sulfonyl vs. Sulfanyl Groups : The target compound’s propane-2-sulfonyl group at position 1 provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to sulfanyl analogs (e.g., ). This may enhance binding to enzymatic targets like kinases or proteases .
Ketone Functionality: The 6-propan-1-one group offers a hydrogen-bond acceptor site absent in propanol or amine-substituted analogs (e.g., ), which could influence selectivity in drug design .
Biological Activity
1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one is a synthetic compound derived from the benzimidazole family, known for its diverse biological activities. This compound's structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C12H16N2O2S
- Molecular Weight: 256.34 g/mol
The presence of an amino group, sulfonyl group, and benzimidazole core is significant for its biological activity. These functional groups can influence the compound's solubility, stability, and interaction with biological macromolecules.
The biological activity of this compound is hypothesized to involve:
- DNA Binding: Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes which may lead to antitumor activity .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives possess significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 5.5 |
| This compound | HCC827 | 6.3 |
| This compound | NCI-H358 | 7.0 |
These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation, highlighting its potential as an antitumor agent.
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been documented. The following table summarizes the antimicrobial activity against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be effective against both bacterial and fungal infections.
Case Studies
Several research studies have explored the biological activity of benzimidazole derivatives:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their antitumor effects on lung cancer cell lines. The results indicated that modifications on the benzimidazole core significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that specific substitutions on the benzimidazole ring improved antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
